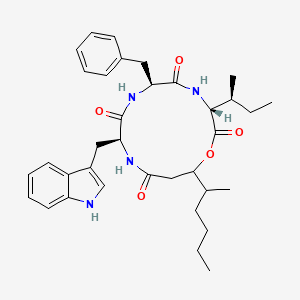

Beauverolide Ja

Description

Properties

Molecular Formula |

C35H46N4O5 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-hexan-2-yl-9-(1H-indol-3-ylmethyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C35H46N4O5/c1-5-7-13-23(4)30-20-31(40)37-29(19-25-21-36-27-17-12-11-16-26(25)27)33(41)38-28(18-24-14-9-8-10-15-24)34(42)39-32(22(3)6-2)35(43)44-30/h8-12,14-17,21-23,28-30,32,36H,5-7,13,18-20H2,1-4H3,(H,37,40)(H,38,41)(H,39,42)/t22-,23?,28-,29-,30?,32+/m0/s1 |

InChI Key |

UJWGEVYNZAXJKW-HNCLAMAUSA-N |

Isomeric SMILES |

CCCCC(C)C1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Canonical SMILES |

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Beauverolide Ja

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja is a cyclotetradepsipeptide natural product with significant biological activity, most notably as a potent inhibitor of calmodulin. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification from the entomopathogenic fungus Cordyceps fumosorosea are presented, alongside its key physicochemical and biological data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of beauverolides.

Discovery and Source Organism

This compound is a secondary metabolite produced by the entomopathogenic fungus Cordyceps fumosorosea, also known by its anamorph names Isaria fumosorosea and Paecilomyces fumosoroseus. This fungus is recognized for its ability to infect and kill insects, making it a source of various bioactive compounds with potential applications in agriculture and medicine. The discovery of this compound was the result of bioassay-guided fractionation of extracts from this fungus, specifically targeting compounds with calmodulin inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H46N4O5 | [1] |

| Molecular Weight | 602 g/mol | [1] |

| Class | Cyclotetradepsipeptide |

Experimental Protocols

Fungal Cultivation and Extraction

3.1.1. Fungal Strain: Cordyceps fumosorosea

3.1.2. Cultivation:

-

The fungal strain is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

-

For large-scale production, the fungus is typically cultured on a solid-state fermentation substrate or in a liquid fermentation medium to promote the biosynthesis of secondary metabolites.

3.1.3. Extraction:

-

The fungal biomass (mycelia) is harvested and separated from the culture medium.

-

The biomass is then extracted exhaustively with an organic solvent. A common method involves extraction with methanol.[1]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue containing a mixture of fungal metabolites, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic steps. While the precise, published protocol specifically for this compound is not available, a general high-performance liquid chromatography (HPLC) method for the separation of beauverolides can be adapted.[1]

3.2.1. Chromatographic Method:

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Stationary Phase: A C18 column is a suitable choice for separating lipophilic compounds like beauverolides.

-

Mobile Phase: A gradient elution system is typically employed, starting with a higher polarity solvent mixture and gradually increasing the proportion of a lower polarity organic solvent. A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acidifier like formic acid or acetic acid to improve peak shape.[1]

-

Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide bonds in this compound.

-

Fraction Collection: Fractions are collected based on the retention time corresponding to the peak of this compound. The purity of the collected fractions is then assessed by analytical HPLC.

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound.

| Ion | m/z |

| [M+H]+ | 603 |

| [M+Na]+ | 625 |

Table based on data from Kuzma et al., 2001.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed chemical structure, including the sequence of amino and hydroxy acids and their stereochemistry. Note: Specific 1H and 13C NMR data for this compound are not currently available in the public domain. The acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra would be required for complete structural assignment.

Biological Activity

This compound exhibits potent biological activity as a calmodulin inhibitor.

Calmodulin Inhibition

Calmodulin (CaM) is a key calcium-binding protein that regulates a multitude of cellular processes through its interaction with various target proteins. Inhibition of calmodulin can disrupt these signaling pathways, leading to various cellular effects.

| Parameter | Value |

| Dissociation Constant (Kd) | 0.078 µM |

Data from Madariaga-Mazón et al., 2015.[2]

Calmodulin Signaling Pathway and Inhibition by this compound

Caption: Simplified Calmodulin signaling pathway and the point of inhibition by this compound.

Insecticidal Activity

Given that this compound is produced by an entomopathogenic fungus, it is presumed to possess insecticidal properties. However, specific quantitative data, such as LC50 values against common insect pests, are not yet available in the scientific literature. Further research is required to fully characterize its insecticidal potential.

Conclusion

This compound is a promising natural product with potent calmodulin inhibitory activity. This guide has outlined the current knowledge regarding its discovery, isolation from Cordyceps fumosorosea, and key biological properties. The provided experimental framework serves as a foundation for researchers to further investigate this and other related beauverolides for their potential therapeutic and agricultural applications. The elucidation of its complete NMR spectral data and a thorough investigation of its insecticidal activity are important next steps in realizing the full potential of this fascinating molecule.

References

An In-depth Technical Guide to Beauverolide Ja Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclotetradepsipeptide that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, methodologies for its cultivation and extraction, and an exploration of the biosynthetic pathways and regulatory mechanisms involved in its production. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Fungal Strains Producing this compound

The primary fungal species identified as a producer of this compound is Isaria fumosorosea, an entomopathogenic fungus formerly known as Paecilomyces fumosoroseus. Several strains of this species have been associated with the production of a variety of beauverolides.

Table 1: Known this compound Producing Fungal Strains and Related Information

| Fungal Species | Strain | Beauverolides Produced | Reference |

| Isaria fumosorosea | BMFM-UNAM 834 | Beauverolide C, F, I, Ja , L, M, N | [1] |

| Isaria fumosorosea | PFR 97-Apopka | Beauverolides (unspecified, but a known producer of this class of compounds) | [2] |

| Cordyceps fumosorosea (teleomorph of I. fumosorosea) | Not specified | Beauverolides B, C, F, I, Ja | [3] |

It is important to note that while other fungi such as Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris are known producers of other beauverolide analogs, the literature specifically points to Isaria fumosorosea as a source of this compound.[3]

Experimental Protocols

Detailed experimental protocols for the optimized production, extraction, and quantification of this compound are not extensively documented in a single source. However, by compiling information from studies on Isaria fumosorosea cultivation for secondary metabolite production and general methods for cyclodepsipeptide isolation, a comprehensive workflow can be established.

Fungal Cultivation for Beauverolide Production

The production of beauverolides, like many fungal secondary metabolites, is highly dependent on the culture conditions. While mass production of Isaria fumosorosea for biocontrol purposes often focuses on maximizing spore yield, the cultivation for secondary metabolite production requires a different approach, often favoring biomass accumulation in liquid fermentation. A biphasic fermentation process can be effective, involving an initial liquid culture to generate a high density of mycelial biomass, followed by a solid-state fermentation phase which can sometimes enhance secondary metabolite production.[4]

Liquid Culture (for biomass generation):

-

Media Preparation: A suitable liquid medium for Isaria fumosorosea growth includes Potato Dextrose Broth (PDB) or a custom medium containing a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. A combination of sugarcane molasses and rice broth has also been shown to be effective for the growth of I. fumosorosea.[4]

-

Inoculation: Inoculate the sterilized liquid medium with a spore suspension or mycelial plugs of the desired Isaria fumosorosea strain.

-

Incubation: Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 3-5 days to allow for substantial mycelial growth.[4]

Solid-State Fermentation (for potential enhancement of secondary metabolite production):

-

Substrate Preparation: Autoclave a solid substrate such as rice, corn, or soybean meal in polypropylene bags or flasks.[4]

-

Inoculation: Inoculate the sterilized solid substrate with the liquid culture broth containing the fungal biomass.

-

Incubation: Incubate the solid-state culture at 25-28°C in a humidified environment for 14-21 days.

Extraction of this compound

Beauverolides are hydrophobic molecules and are typically extracted from the fungal mycelium and the culture medium using organic solvents.

-

Harvesting: After the incubation period, harvest the fungal biomass (and the solid substrate if used) from the culture.

-

Solvent Extraction: Homogenize the fungal biomass and culture medium and extract with a non-polar organic solvent such as ethyl acetate or chloroform. This process should be repeated multiple times to ensure complete extraction.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification and Quantification of this compound

The purification and quantification of this compound from the crude extract typically involves chromatographic techniques.

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of beauverolides. A mobile phase of chloroform-acetate (9:1, v/v) has been shown to be effective for separating cyclic beauverolides.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the purification and quantification of this compound. A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water.

-

-

Quantification:

-

HPLC with UV Detection: Quantification can be achieved by creating a standard curve using a purified this compound standard and measuring the peak area at a specific wavelength (typically around 210 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for the quantification of this compound, especially in complex mixtures. By using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, precise quantification can be achieved.

-

Biosynthesis of Beauverolides

Beauverolides are synthesized by a multi-enzyme complex involving a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). While the specific gene cluster for this compound in Isaria fumosorosea has not been fully elucidated in the available literature, a conserved biosynthetic gene cluster (BGC) responsible for beauverolide production has been identified in related fungi.[3]

This BGC typically contains four key genes:

-

A Polyketide Synthase (PKS) responsible for the synthesis of the 3-hydroxy fatty acid moiety.

-

A Non-Ribosomal Peptide Synthetase (NRPS) that incorporates the amino acid residues.

-

Other modifying enzymes , such as cytochrome P450 monooxygenases, that contribute to the final structure of the beauverolide analog.

The general biosynthetic pathway is proposed as follows:

Signaling Pathways Regulating Beauverolide Production

The regulation of secondary metabolite production in fungi is a complex process involving a network of signaling pathways that respond to environmental cues. While specific pathways directly controlling this compound production in Isaria fumosorosea are not yet fully understood, general fungal signaling pathways are known to play a role in the regulation of secondary metabolism.

Key signaling pathways likely involved include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are central to fungal development and stress responses and have been shown to influence the production of secondary metabolites.

-

cAMP-dependent Protein Kinase A (PKA) Pathway: This pathway is involved in sensing nutrient availability and can regulate the expression of secondary metabolite gene clusters.

-

Velvet Complex: This is a key regulatory complex in many filamentous fungi that links development and secondary metabolism.

The interplay of these pathways ultimately controls the expression of transcription factors that bind to the promoter regions of the beauverolide biosynthetic gene cluster, thereby activating or repressing its transcription.

Conclusion

Isaria fumosorosea stands out as a key fungal species for the production of this compound. While this guide provides a framework for the cultivation, extraction, and understanding of the biosynthesis of this compound, further research is needed to optimize production yields and fully characterize the specific regulatory networks involved. The methodologies and conceptual pathways outlined here offer a solid foundation for researchers and drug development professionals to advance the study and potential application of this compound.

References

- 1. Genomic Analysis of the Insect-Killing Fungus Beauveria bassiana JEF-007 as a Biopesticide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

An In-Depth Technical Guide to the Biosynthetic Pathway of Beauverolides

Disclaimer: As of this writing, specific details regarding the biosynthetic pathway of "Beauverolide Ja" are not extensively available in the public domain. Therefore, this guide will focus on the well-characterized biosynthesis of beauverolides in the entomopathogenic fungus Beauveria bassiana, using Beauverolide I as a primary exemplar. The principles and methodologies described herein are expected to be largely applicable to other beauverolide analogs, including this compound.

Introduction

Beauverolides are a class of cyclic depsipeptides produced by various fungi, notably the insect pathogen Beauveria bassiana. These secondary metabolites exhibit a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making them of significant interest to researchers in drug development and agricultural science. The structural diversity within the beauverolide family arises from variations in the fatty acid and amino acid precursors incorporated during their biosynthesis. This guide provides a detailed technical overview of the enzymatic machinery and genetic architecture responsible for the production of these complex natural products.

The Beauverolide Biosynthetic Gene Cluster (bes)

The biosynthesis of beauverolides is orchestrated by a dedicated gene cluster, designated as bes. This cluster contains the core enzymes responsible for assembling the molecule's backbone from fatty acid and amino acid precursors. The key genes and their putative functions are summarized below.

| Gene | Proposed Function |

| besA | Non-ribosomal Peptide Synthetase (NRPS) |

| besB | Polyketide Synthase (PKS) |

| besC | Acyl-CoA transferase |

| besD | Acyl-CoA ligase |

The Biosynthetic Pathway of Beauverolide I

The synthesis of Beauverolide I, a representative member of this class, is a multi-step process involving both polyketide and non-ribosomal peptide synthesis. The precursor molecules for Beauverolide I are a 3-hydroxy-4-methyloctanoyl fatty acid, L-phenylalanine, L-alanine, and D-leucine.

Fatty Acid Precursor Synthesis

The formation of the 3-hydroxy-4-methyloctanoyl moiety is catalyzed by the PKS encoded by besB. This iterative Type I PKS utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The growing polyketide chain undergoes a series of reductive steps, including ketoreduction, to form the final hydroxylated fatty acid. The besD gene product, a putative acyl-CoA ligase, is thought to activate this fatty acid by attaching a coenzyme A thioester. Subsequently, the BesC acyl-CoA transferase likely facilitates the transfer of the activated fatty acid to the NRPS assembly line.

Non-Ribosomal Peptide Assembly and Cyclization

The core of the beauverolide structure is assembled by the multi-modular NRPS encoded by the besA gene. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The domain organization of a typical NRPS module is as follows:

-

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

The besA NRPS likely consists of three modules, corresponding to the three amino acid residues in Beauverolide I. The first module would activate L-phenylalanine, the second L-alanine, and the third L-leucine. An epimerization (E) domain is likely present in the third module to convert L-leucine to D-leucine prior to cyclization.

Once the linear depsipeptide is fully assembled on the NRPS, a C-terminal thioesterase (TE) domain catalyzes the release of the molecule through an intramolecular cyclization reaction, forming the final macrolactone structure of Beauverolide I.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Beauverolide I.

Quantitative Data

Quantitative data on the production of specific beauverolides is often dependent on the fungal strain, culture conditions, and extraction methods. The following table summarizes representative data found in the literature.

| Compound | Producing Organism | Titer/Yield | Reference |

| Bassianolide | Beauveria bassiana | 20.6–51.1 µg/g (in vivo) | Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS |

| Beauvericin | Beauveria bassiana | 63.6–109.8 µg/g (in vivo) | Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS |

| Spore Production | Beauveria bassiana | 2 x 10^10 conidia/g dry matter | Production of dried Beauveria bassiana conidia in packed-column bioreactor using agro-industrial palm oil residues |

Experimental Protocols

Elucidating the biosynthetic pathway of beauverolides involves a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout via Homologous Recombination

This protocol provides a general workflow for deleting a gene within the bes cluster in B. bassiana.

1. Construction of the Knockout Cassette:

- Amplify the 5' and 3' flanking regions (homologous arms, ~1-1.5 kb each) of the target gene from B. bassiana genomic DNA using high-fidelity PCR.

- Amplify a selectable marker cassette (e.g., hygromycin resistance gene, hph).

- Assemble the 5' arm, the selectable marker, and the 3' arm in a bacterial vector using techniques like Gibson assembly or restriction-ligation.

2. Protoplast Preparation:

- Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

- Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

- Resuspend the mycelia in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.

- Incubate with gentle shaking until a sufficient number of protoplasts are released.

- Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

- Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

3. Protoplast Transformation:

- Add the linearized knockout cassette DNA to the protoplast suspension.

- Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.

- Plate the transformation mixture onto a regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate for 1-2 days.

- Overlay the plates with a selective medium containing the appropriate antibiotic (e.g., hygromycin).

4. Screening and Verification of Mutants:

- Isolate colonies that grow on the selective medium.

- Perform PCR analysis on the genomic DNA of the transformants using primers that bind outside the homologous arms and within the selectable marker to confirm homologous recombination.

- Further verification can be done by Southern blotting or qPCR to confirm the absence of the target gene.

Heterologous Expression of the bes Gene Cluster

This protocol outlines a general strategy for expressing the bes cluster in a heterologous host like Aspergillus nidulans.

1. Cloning of the Gene Cluster:

- Identify the full-length bes gene cluster from a sequenced B. bassiana genome.

- Amplify the entire cluster using long-range PCR or assemble it from smaller PCR fragments using a suitable method like Gibson assembly or TAR cloning in yeast.

- Clone the assembled cluster into a fungal expression vector containing a strong constitutive or inducible promoter and a selectable marker for the host.

2. Transformation of the Heterologous Host:

- Prepare protoplasts of the host strain (e.g., A. nidulans) using a similar method as described for B. bassiana.

- Transform the host protoplasts with the expression vector containing the bes cluster.

- Select for transformants on a medium appropriate for the host and the selectable marker.

3. Analysis of Metabolite Production:

- Cultivate the transformants in a suitable production medium.

- Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by HPLC-MS and compare the metabolic profile to that of the wild-type host and a B. bassiana control.

- Identify the novel peaks corresponding to beauverolides based on their mass-to-charge ratio and fragmentation patterns. Further structural elucidation can be performed using NMR spectroscopy.

Visualization of Experimental Workflows

Caption: Workflow for gene knockout in Beauveria bassiana.

Caption: Workflow for heterologous expression of the bes gene cluster.

Conclusion

The biosynthetic pathway of beauverolides is a fascinating example of the interplay between polyketide and non-ribosomal peptide synthesis. The modular nature of the PKS and NRPS enzymes provides a basis for the structural diversity observed in this family of natural products. Further research, including detailed enzymatic characterization and heterologous expression of the bes gene cluster, will undoubtedly provide deeper insights into the biosynthesis of these potent metabolites and may pave the way for the engineered production of novel beauverolide analogs with enhanced therapeutic or agricultural applications.

An In-depth Technical Guide to the Physicochemical Properties of Beauverolide Ja

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja is a naturally occurring cyclotetradepsipeptide that has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as a calmodulin (CaM) inhibitor. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular characteristics, and spectroscopic data. Detailed experimental methodologies for its isolation, purification, and characterization are presented to facilitate further research and development. Furthermore, this document elucidates the key signaling pathway affected by this compound's inhibitory action on calmodulin, offering a foundation for understanding its mechanism of action and exploring its therapeutic potential.

Physicochemical Properties

This compound possesses a distinct set of physicochemical properties that are crucial for its biological function and pharmacological development. A summary of these properties is provided in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₆N₄O₅ | [1][2] |

| Molecular Weight | 602.76 g/mol | [2] |

| Type of Compound | Cyclotetradepsipeptide | [2] |

| Appearance | White solid (typical for purified cyclodepsipeptides) | General knowledge |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Solubility | Data not available in reviewed literature. Generally, cyclodepsipeptides exhibit good solubility in organic solvents like methanol, ethanol, and DMSO, and limited solubility in water. | General knowledge |

Table 2: Biological Activity of this compound

| Target | Activity | Value | Reference |

| Calmodulin (CaM) | Inhibition (Kd) | 0.078 µM | [2] |

| Calmodulin (CaM) | Inhibition (Ki) | 0.39 µM | [2] |

Experimental Protocols

Isolation and Purification of this compound from Isaria fumosorosea

The following protocol outlines a general method for the isolation and purification of beauverolides, including this compound, from the entomopathogenic fungus Isaria fumosorosea.

2.1.1. Fungal Cultivation

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Isaria fumosorosea.

-

Incubation: Incubate the culture for a period of 14-21 days at 25-28°C with shaking (e.g., 150 rpm) to ensure proper aeration and mycelial growth.

2.1.2. Extraction

-

Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration.

-

Solvent Extraction: Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol. This is typically done multiple times to ensure complete extraction.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification using High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Employ a reversed-phase HPLC column (e.g., C18) for the separation of the crude extract.

-

Mobile Phase: Use a gradient elution system, typically with a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile.

-

Gradient: A typical gradient might start with a low concentration of the organic solvent and gradually increase to elute compounds of increasing hydrophobicity. For example, a linear gradient from 20% to 100% acetonitrile over 40 minutes.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peaks of interest.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions containing this compound and lyophilize to obtain the purified compound.

Characterization Methods

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signals in eukaryotic cells.

The Calmodulin-Calcineurin Signaling Pathway

The inhibition of calmodulin by this compound disrupts the Ca²⁺/CaM-dependent signaling cascades. One of the most critical pathways affected is the calcineurin signaling pathway.

-

Activation: An increase in intracellular calcium (Ca²⁺) levels leads to the binding of Ca²⁺ to calmodulin, causing a conformational change in CaM.

-

Calcineurin Activation: The Ca²⁺-CaM complex then binds to and activates calcineurin, a serine/threonine phosphatase.

-

Downstream Effects: Activated calcineurin dephosphorylates a variety of substrate proteins, including the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent regulation of gene expression involved in processes such as immune response and cell proliferation.

Inhibition by this compound

This compound binds to calmodulin, preventing the conformational changes necessary for its interaction with and activation of calcineurin. This disruption effectively blocks the downstream signaling cascade.

Conclusion

This compound is a compelling natural product with significant potential for further investigation, particularly in the context of drug development. Its well-defined role as a potent calmodulin inhibitor provides a clear mechanism of action to explore in various disease models. This technical guide consolidates the current knowledge of its physicochemical properties and provides a framework for its experimental handling and study. Further research is warranted to fully elucidate its spectroscopic characteristics, solubility profile, and the full spectrum of its biological activities, which will be crucial for unlocking its therapeutic promise.

References

Beauverolide Ja: A Technical Overview of its Structure and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and Nuclear Magnetic Resonance (NMR) spectroscopy of Beauverolide Ja, a cyclodepsipeptide of interest. Due to the limited accessibility of the primary source literature, this document focuses on the established structure and provides a generalized experimental framework based on common practices for the isolation and characterization of similar natural products.

Introduction to this compound

This compound is a member of the beauverolide family of cyclodepsipeptides, which are secondary metabolites produced by various fungi, notably species of Beauveria. These compounds have attracted scientific interest due to their diverse biological activities. The definitive structure of this compound was reported by J. F. Grove in 1980.

The chemical structure of this compound is cyclo-[3-hydroxy-4-methyloctanoyl-L-tryptophyl-L-phenylalanyl-D-alloisoleucyl] .[1][2] This cyclic structure consists of a 3-hydroxy-4-methyloctanoic acid moiety and three amino acid residues: L-tryptophan, L-phenylalanine, and D-alloisoleucine.

Experimental Protocols: A Generalized Approach

Fungal Culture and Extraction

-

Cultivation: The producing organism, Beauveria bassiana, is cultured in a suitable liquid or solid medium to promote the biosynthesis of secondary metabolites.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent (e.g., ethyl acetate, methanol) to isolate a crude mixture of natural products.

-

Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification

-

Column Chromatography: The crude extract is fractionated using column chromatography, typically with a silica gel or other stationary phase, and a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC, often using a reversed-phase column (e.g., C18) to yield the pure compound.

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., amides, esters, hydroxyls).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms. This includes 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) experiments.

The following diagram illustrates a generalized workflow for the isolation and structure elucidation of a natural product like this compound.

NMR Spectroscopic Data

Access to the specific ¹H and ¹³C NMR data for this compound from the primary literature is currently limited. A comprehensive table of chemical shifts and coupling constants cannot be provided at this time. It has been noted in more recent literature that the NMR data for this compound are very similar to those of Beauverolide Jb, which has a leucine residue in place of the D-alloisoleucine found in this compound.

Key Structural Correlations from 2D NMR

The determination of the precise structure of a complex cyclodepsipeptide like this compound would heavily rely on 2D NMR experiments. The following diagram illustrates the types of key correlations that would be essential in this process, although the specific connections for this compound cannot be depicted without the actual spectral data.

In this conceptual diagram:

-

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range C-H connections, linking the different amino acid and the hydroxy acid residues through the peptide and ester bonds.

-

COSY (Correlation Spectroscopy) would reveal H-H coupling networks within each residue, helping to identify the individual spin systems of the amino acids and the hydroxy acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of the stereochemistry and the overall 3D conformation of the molecule.

Conclusion

This compound is a structurally defined cyclotetradepsipeptide with a known primary structure. While a detailed, quantitative analysis of its NMR data is hampered by the inaccessibility of the original research article, the general principles of its structure elucidation are well-understood within the field of natural product chemistry. Further research to re-isolate and fully characterize this compound using modern spectroscopic techniques would be of significant value to the scientific community, potentially enabling a more complete understanding of its structure-activity relationships.

References

Unveiling the Insecticidal Potential of Beauverolide Ja: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja, a cyclic depsipeptide produced by entomopathogenic fungi of the genus Beauveria, represents a promising avenue for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current scientific understanding of the insecticidal properties of this compound. It consolidates available data on its biological activity, outlines detailed experimental protocols for its evaluation, and explores its putative mechanism of action at the cellular and molecular level. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of next-generation pest management solutions.

Introduction

The increasing demand for sustainable agricultural practices and the growing resistance of insect pests to conventional chemical insecticides have spurred the search for effective and environmentally benign alternatives. Entomopathogenic fungi, such as Beauveria bassiana, have long been recognized for their ability to control insect populations. Their insecticidal efficacy is often attributed to a cocktail of secondary metabolites, among which the beauverolides, a class of cyclic depsipeptides, have garnered significant attention.

This compound is a member of this family of mycotoxins. While research has been conducted on the insecticidal properties of the Beauveria genus and some of its other metabolites like beauvericin and bassianolide, specific data and in-depth studies on this compound remain less consolidated. This guide aims to bridge this gap by providing a detailed technical overview of its insecticidal characteristics.

Quantitative Insecticidal Activity of Beauveria Metabolites

| Compound/Extract | Target Insect | Bioassay Type | LC50 Value | Citation |

| Bassiatin | Bemisia tabaci | Contact Assay | 10.59 µg/mL | [1] |

| Bassiatin | Bemisia tabaci | Feeding Assay | 11.42 µg/mL | [1] |

| Methyl 1,4-dihydro-4-oxo-2-quinolinecarboxylate | Bemisia tabaci | Contact Assay | 19.05 µg/mL | [1] |

| Methyl 1,4-dihydro-4-oxo-2-quinolinecarboxylate | Bemisia tabaci | Feeding Assay | 5.66 µg/mL | [1] |

| 6-dehydrocerevisterol | Bemisia tabaci | Contact Assay | 26.59 µg/mL | [1] |

| 6-dehydrocerevisterol | Bemisia tabaci | Feeding Assay | 5.65 µg/mL | [1] |

| Beauveria bassiana (strain SG8702) | Plutella xylostella | Spray | 269 conidia/mm² (Day 4) | [2] |

| Beauveria bassiana (strain SG8702) | Plutella xylostella | Spray | 107 conidia/mm² (Day 8) | [2] |

| Beauveria bassiana (strain TM) | Plutella xylostella | - | 2.4 x 10⁷ spores/mL | [3] |

Experimental Protocols for Assessing Insecticidal Activity

Standardized and reproducible experimental protocols are paramount for the accurate evaluation of the insecticidal properties of compounds like this compound. Below are detailed methodologies for conducting key bioassays.

Insect Rearing

-

Target Species: Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth) larvae are commonly used models.

-

Rearing Conditions: Maintain insect colonies in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a 16:8 hour (light:dark) photoperiod.

-

Diet: Provide a standardized artificial diet appropriate for the specific insect species.

Contact Toxicity Bioassay

-

Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions to establish a dose-response curve.

-

Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of third-instar larvae using a calibrated micro-applicator. The control group should be treated with the solvent alone.

-

Observation: Place individual larvae in petri dishes with a small piece of artificial diet.

-

Data Collection: Record mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the LC50 value using probit analysis.

Feeding Bioassay

-

Preparation of Treated Diet: Incorporate this compound into the artificial diet at various concentrations. The compound should be thoroughly mixed into the diet before it solidifies. A control diet containing only the solvent should also be prepared.

-

Experimental Setup: Place a small, pre-weighed cube of the treated diet into a petri dish with a single third-instar larva.

-

Observation: Maintain the larvae under controlled environmental conditions.

-

Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. Additionally, measure the amount of diet consumed to assess any antifeedant effects.

-

Data Analysis: Determine the LC50 value through probit analysis.

Insect Cell Line Viability Assay

-

Cell Culture: Maintain an insect cell line, such as Sf9 (from Spodoptera frugiperda), in an appropriate medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) at 27°C.

-

Treatment: Seed the cells in a 96-well plate and allow them to attach. Expose the cells to various concentrations of this compound.

-

Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as the MTT or trypan blue exclusion assay.

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) value, which represents the concentration of this compound that reduces cell viability by 50%.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is yet to be fully elucidated. However, based on the known effects of other Beauveria bassiana secondary metabolites and general principles of insect toxicology, several potential pathways can be hypothesized.

Disruption of Cellular Homeostasis and Induction of Apoptosis

Many insecticidal compounds exert their effects by inducing programmed cell death, or apoptosis, in insect cells. This process is tightly regulated by a cascade of proteins, including caspases. It is plausible that this compound interacts with key components of the apoptotic signaling pathway.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in insect cells.

Immunosuppression

Beauveria bassiana is known to produce a variety of metabolites that can suppress the insect's immune system, thereby facilitating fungal infection. This compound may contribute to this immunosuppressive activity by interfering with key immune signaling pathways such as the Toll, Imd, or JAK/STAT pathways. Disruption of these pathways would compromise the insect's ability to mount an effective defense against the fungal pathogen and its toxins.

Caption: Proposed mechanism of immunosuppression by this compound in insects.

Experimental Workflow for Characterization

A systematic workflow is essential for the comprehensive characterization of the insecticidal properties of this compound.

Caption: A logical workflow for the insecticidal characterization of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of a new generation of bio-insecticides. Its origin from a naturally occurring entomopathogenic fungus suggests a degree of environmental compatibility. However, significant research gaps remain. Future research should prioritize:

-

Quantitative Bioassays: Determining the precise LC50 and LD50 values of purified this compound against a broad range of economically important insect pests.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in insect cells.

-

Synergistic Interactions: Investigating potential synergistic effects when this compound is combined with other Beauveria metabolites or conventional insecticides.

-

Formulation and Delivery: Developing stable and effective formulations for the application of this compound in agricultural settings.

Addressing these research questions will be critical in translating the insecticidal potential of this compound into a viable and sustainable pest management tool.

References

- 1. Impact of Group II Baculovirus IAPs on Virus-Induced Apoptosis in Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the time-concentration-mortality responses of Plutella xylostella larvae to the interaction of Beauveria bassiana with a nereistoxin analogue insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of the ditrophic interaction between Beauveria bassiana and Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Beauverolide Ja: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja, a cyclic depsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its diverse biological activities. While extensively studied for its potent calmodulin (CaM) inhibitory effects and potential applications in atherosclerosis and Alzheimer's disease, its antimicrobial properties remain a less explored frontier. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the antimicrobial spectrum of this compound. It aims to consolidate the available data, detail relevant experimental methodologies, and outline potential mechanisms of action to facilitate further research and development in this area. A notable gap in the existing literature is the lack of extensive quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of microbial pathogens.

Introduction to this compound

Beauverolides are a class of cyclic tetradepsipeptides produced by various fungi, including those from the genera Beauveria and Isaria.[1][2] These secondary metabolites are known for a variety of biological activities, including insecticidal, immunomodulatory, antiatherosclerotic, and antimicrobial effects.[3][4] this compound, in particular, is distinguished by the presence of a tryptophan residue in its structure.[2][5] This structural feature contributes to its high affinity for calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways.[6][7] While the CaM inhibitory activity of this compound is well-documented, its specific antimicrobial spectrum and mechanism of action are not as clearly defined in the current scientific literature.

Antimicrobial Spectrum of Beauverolides: A General Overview

While specific quantitative data for this compound is scarce, the broader family of beauverolides has been reported to possess antimicrobial properties. For instance, crude extracts from Beauveria bassiana, a known producer of beauverolides, have demonstrated both antibacterial and antifungal activities. Furthermore, other beauverolide analogues, such as Beauverolide N, have shown weak antibiofilm activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL.[2] These findings suggest a potential antimicrobial role for the beauverolide class of compounds, warranting a more detailed investigation into the specific activity of this compound.

Quantitative Antimicrobial Data for this compound

A comprehensive search of the current scientific literature reveals a significant gap in the quantitative data regarding the antimicrobial spectrum of this compound. At present, there are no widely available, peer-reviewed studies presenting a detailed table of Minimum Inhibitory Concentration (MIC) values for this compound against a diverse panel of bacterial and fungal pathogens. The data presented below for a related compound, Beauverolide N, is for illustrative purposes and to highlight the type of data that is needed for this compound.

Table 1: Antimicrobial Activity of Beauverolide N

| Microorganism | Strain | Activity Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus | DSM1104 | Antibiofilm | 250 | [2] |

Note: This table is intended to serve as an example. Extensive quantitative data for this compound is not currently available in the cited literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound. This methodology is based on established broth microdilution techniques.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

4.1.1. Materials

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (standardized to a specific cell density, e.g., 0.5 McFarland standard)

-

Positive control antimicrobial agent (e.g., ampicillin for bacteria, fluconazole for fungi)

-

Negative control (growth medium with solvent)

-

Microplate reader

4.1.2. Procedure

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using the appropriate growth medium. The concentration range should be selected to cover a broad spectrum of potential activity.

-

Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells (containing a known antimicrobial agent) and negative control wells (containing only the growth medium and the solvent used to dissolve this compound) are included on each plate. A growth control well (containing medium and inoculum but no antimicrobial) is also essential.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanism of Antimicrobial Action: Calmodulin Inhibition

While the direct antimicrobial mechanism of this compound has not been explicitly elucidated, its well-characterized role as a potent calmodulin (CaM) inhibitor provides a strong basis for a potential mechanism.[6][7][8] Calmodulin is a highly conserved calcium-binding protein that plays a critical role in regulating a vast array of cellular processes in eukaryotic organisms, including fungi.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the Calmodulin/Calcineurin pathway, which is crucial for stress response and virulence in many pathogenic fungi.

Caption: Proposed mechanism of this compound via Calmodulin inhibition.

In this proposed pathway, an external stress signal triggers an influx of calcium ions into the fungal cell. These calcium ions bind to Calmodulin, activating it. The activated Ca²⁺-CaM complex then activates Calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes involved in stress response, which are essential for fungal survival and virulence. This compound is hypothesized to exert its antifungal effect by binding to Calmodulin, thereby preventing its activation and disrupting this critical signaling cascade.

Experimental Workflow for Investigating Antimicrobial Activity

The following diagram outlines a logical workflow for the comprehensive investigation of the antimicrobial properties of a novel compound like this compound.

Caption: Experimental workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound presents an intriguing profile as a bioactive natural product. While its potent calmodulin inhibitory activity is well-established, its potential as an antimicrobial agent remains largely untapped due to a lack of comprehensive quantitative data. The primary recommendation for future research is to conduct systematic in vitro susceptibility testing of this compound against a broad and diverse panel of clinically relevant bacteria and fungi to establish its antimicrobial spectrum and determine its MIC values. Subsequent studies should then focus on elucidating the precise mechanism of its antimicrobial action, confirming whether it is indeed mediated through calmodulin inhibition or involves other cellular targets. Further investigations into its efficacy in in vivo infection models and its toxicological profile will be crucial steps in evaluating its potential as a novel therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 5. Secondary Metabolites and the Risks of Isaria fumosorosea and Isaria farinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worthe-it.co.za [worthe-it.co.za]

The Core Mechanism of Action of Beauverolide Ja: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a naturally occurring cyclotetradepsipeptide belonging to a class of fungal metabolites with significant potential in the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon the extensive research conducted on closely related beauverolide analogs, particularly Beauverolides I and III. The primary molecular target of these compounds is Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol esterification and the formation of lipid droplets. This guide will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its study, and provide visual representations of the involved pathways and workflows.

While direct extensive biological data for this compound is limited in publicly available literature, its structural similarity to other well-characterized beauverolides allows for a strong inference of its mechanism of action based on established structure-activity relationships.

Core Mechanism of Action: Inhibition of ACAT

The principal mechanism of action for beauverolides is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme is responsible for the esterification of cholesterol to form cholesteryl esters, which are subsequently stored in cytosolic lipid droplets.[1] By inhibiting ACAT, beauverolides effectively block the synthesis of cholesteryl esters, leading to a reduction in the accumulation of lipid droplets within cells, particularly in macrophages.[1][2][3] This anti-atherogenic activity is a key area of interest for drug development.[1][2]

There are two known isozymes of ACAT: ACAT-1, which is ubiquitously expressed, and ACAT-2, which is primarily found in the liver and intestines. Studies on Beauverolides I and III have shown that they can inhibit both isozymes, although with some degree of selectivity that can be influenced by the specific analog and the assay conditions (cell-based vs. enzyme-based).[4][5]

The Structure of this compound

The structure of this compound, as elucidated by Grove in 1980, is cyclo-[3-hydroxy-4-methyloctanoyl-L-tryptophyl-L-phenylalanyl-D-alloisoleucyl]. This structure is crucial for understanding its likely interaction with the ACAT enzyme, based on the structure-activity relationships of other beauverolides.

Quantitative Data

Table 1: Inhibition of Cholesteryl Ester (CE) Synthesis in Mouse Peritoneal Macrophages

| Compound | IC50 (µM) |

| Beauverolide I | 0.78[1] |

| Beauverolide III | 0.41[1] |

Table 2: Inhibition of ACAT Activity in Microsomal Fractions

| Compound | Source of Microsomes | Predominant ACAT Isozyme | IC50 (µM) |

| Beauverolide I | Mouse Macrophages | ACAT-1 | 6.0[1] |

| Beauverolide III | Mouse Macrophages | ACAT-1 | 5.5[1] |

| Beauverolide I | Mouse Liver | ACAT-2 | 1.5[1] |

| Beauverolide III | Mouse Liver | ACAT-2 | 1.5[1] |

| Beauverolide III | SOAT1-CHO cells (semi-intact) | ACAT-1 | 5.0[4] |

| Beauverolide III | SOAT2-CHO cells (semi-intact) | ACAT-2 | >90[4] |

| Beauverolide III | SOAT1-CHO cells (saponin-permeabilized) | ACAT-1 | 1.8[4] |

| Beauverolide III | SOAT2-CHO cells (saponin-permeabilized) | ACAT-2 | 5.9[4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

ACAT (SOAT) Inhibition Assay (Microsomal)

This protocol is adapted from studies on Beauverolides I and III.

a. Preparation of Microsomal Fraction:

-

Culture cells (e.g., mouse peritoneal macrophages, CHO cells expressing ACAT-1 or ACAT-2) to confluency.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold buffer (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.4).

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting pellet is the microsomal fraction. Resuspend it in a suitable buffer and determine the protein concentration.

b. ACAT Inhibition Assay:

-

Prepare a reaction mixture containing the microsomal fraction (typically 20-50 µg of protein), bovine serum albumin (BSA), and cholesterol in a suitable buffer.

-

Add varying concentrations of this compound (or other test compounds) dissolved in a solvent like DMSO. Include a solvent-only control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Separate the lipid classes, particularly cholesteryl esters, using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled cholesteryl ester spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Lipid Droplet Accumulation Assay in Macrophages

This cell-based assay provides a more physiologically relevant measure of the compound's effect.

-

Plate primary mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in a suitable culture plate (e.g., 96-well plate or chamber slides).

-

Induce foam cell formation by incubating the macrophages with acetylated low-density lipoprotein (AcLDL) or another lipid source for 16-24 hours.

-

Simultaneously treat the cells with varying concentrations of this compound. Include a vehicle control.

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the intracellular lipid droplets with Oil Red O or a fluorescent neutral lipid stain like Bodipy 493/503.

-

Visualize the stained lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for Bodipy).

-

Quantify the extent of lipid droplet accumulation by measuring the stained area or the number and size of droplets per cell using image analysis software.

Conclusion

This compound, a cyclotetradepsipeptide, is a potent inhibitor of ACAT, the key enzyme in cholesteryl ester synthesis. This inhibition leads to a reduction in lipid droplet accumulation in macrophages, a process implicated in the development of atherosclerosis. While direct quantitative data for this compound is not extensively documented, the wealth of information available for its close structural analogs, Beauverolides I and III, provides a strong foundation for understanding its mechanism of action and for guiding future research. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel ACAT inhibitors. The continued exploration of this class of natural products holds significant promise for the development of new therapeutic agents for cardiovascular diseases.

References

Beauverolide Ja: An Unexplored Potential in the Landscape of Therapeutic Agents

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The beauverolides, a class of cyclic depsipeptides produced by various entomopathogenic fungi, have garnered significant interest in the scientific community for their diverse and potent biological activities. While research has illuminated the therapeutic potential of several members of this family, particularly in the realms of cholesterol regulation, anti-inflammatory action, and antimicrobial efficacy, Beauverolide Ja remains a largely enigmatic entity. This technical guide synthesizes the current understanding of the beauverolide class as a whole, highlighting the established mechanisms and therapeutic promise of its better-studied analogs. This document also candidly addresses the conspicuous absence of specific data for this compound, thereby underscoring a critical knowledge gap and a compelling opportunity for future research and development in the quest for novel therapeutic agents.

Introduction to the Beauverolide Family

Beauverolides are secondary metabolites produced by fungi of the genera Beauveria and Cordyceps.[1][2] These cyclic peptides are characterized by their unique chemical structures, which are responsible for their wide range of biological activities.[2] The family includes several identified members, such as Beauverolide I, III, H, and Ja, each with subtle structural variations that can significantly influence their biological function.[1][3] While the therapeutic potential of some beauverolides is increasingly recognized, a comprehensive understanding of each analog is crucial for targeted drug discovery and development.

Therapeutic Potential of the Beauverolide Class: A Proxy for this compound

In the absence of specific data for this compound, the documented activities of its close structural relatives provide a valuable framework for inferring its potential therapeutic applications. The primary areas of interest for the beauverolide class include:

-

Cholesterol Regulation via ACAT Inhibition: A significant body of research has focused on the ability of beauverolides to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT).[1] This enzyme is responsible for the esterification of cholesterol, a key step in the formation of lipid droplets and the development of atherosclerosis.[4]

-

Anti-inflammatory Activity: Certain fungal metabolites, including those from Beauveria bassiana, have demonstrated anti-inflammatory properties.[5][6] The proposed mechanisms often involve the modulation of key inflammatory pathways.

-

Antimicrobial and Cytotoxic Effects: Various beauverolide-producing fungi have been shown to produce compounds with antimicrobial and cytotoxic activities, suggesting a potential role in combating infectious diseases and cancer.[7][8]

Quantitative Data for Beauverolide Analogs

To provide a quantitative perspective on the potential efficacy of the beauverolide class, the following table summarizes key findings for well-studied analogs. It is important to reiterate that this data is not specific to this compound but serves as a benchmark for the potential activity of this compound class.

| Compound | Target/Assay | Cell Line/System | Quantitative Data (IC50) | Reference |

| Beauveriolide I | ACAT Inhibition | Mouse Macrophage Microsomes | 6.0 µM | [1] |

| Beauveriolide III | ACAT Inhibition | Mouse Macrophage Microsomes | 5.5 µM | [1] |

| Beauveriolide III | ACAT-1 Inhibition | - | 5.5 µM | [7] |

| Beauveriolide III | ACAT-2 Inhibition | - | > 20 µM | [7] |

Postulated Mechanism of Action: ACAT Inhibition

The most well-documented mechanism of action for the beauverolide class is the inhibition of ACAT. This enzyme exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and roles in cholesterol metabolism.[4] ACAT1 is ubiquitously expressed and is involved in foam cell formation in macrophages, a critical event in atherosclerosis. ACAT2 is primarily found in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[4] The inhibition of ACAT by beauverolides leads to a reduction in cholesteryl ester synthesis and, consequently, a decrease in lipid droplet accumulation.

Figure 1: Postulated signaling pathway of this compound in the inhibition of ACAT.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following methodologies are standard for evaluating the therapeutic potential of novel compounds in the beauverolide class.

Isolation and Purification of this compound

A crucial first step is the isolation and purification of this compound from its fungal source. A general workflow for this process is outlined below.

Figure 2: General experimental workflow for the isolation and purification of this compound.

In Vitro ACAT Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ACAT activity.

Materials:

-

Microsomes isolated from a relevant cell line (e.g., mouse peritoneal macrophages, CHO cells expressing ACAT1 or ACAT2).

-

[14C]Oleoyl-CoA (radioactive substrate).

-

Bovine serum albumin (BSA).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture containing microsomal protein, BSA, and this compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extract the lipids.

-

Separate the cholesteryl esters from other lipids using TLC.

-

Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2) and/or normal cell lines.

-

Cell culture medium and supplements.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

96-well plates.

-

Plate reader.

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Directions and Conclusion

The therapeutic potential of the beauverolide class of compounds is evident from the existing body of research. However, the striking lack of specific data for this compound represents a significant void in our understanding. Future research should prioritize the following:

-

Isolation and Structural Elucidation: Confirmation of the precise chemical structure of this compound is a fundamental prerequisite for any further investigation.

-

Comprehensive Biological Screening: this compound should be systematically screened for a range of biological activities, including ACAT inhibition, anti-inflammatory effects, antimicrobial properties, and cytotoxicity against a panel of cancer cell lines.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess both the therapeutic efficacy and the safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review [mdpi.com]

- 5. Beauvericin, a cyclic peptide, inhibits inflammatory responses in macrophages by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-thrombotic properties of lipid bioactives from the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmsl.cz [mmsl.cz]

- 8. researchgate.net [researchgate.net]

In Vivo Efficacy of Beauverolide Ja: A Review of Currently Available Preclinical Data

For Immediate Release

Shanghai, China – November 11, 2025 – Despite growing interest in the therapeutic potential of fungal secondary metabolites, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo efficacy data for Beauverolide Ja, a cyclotetradepsipeptide isolated from the entomopathogenic fungus Isaria fumosorosea. While in vitro studies have characterized it as a potent calmodulin (CaM) inhibitor, there is a notable absence of published preclinical studies detailing its antitumor effects in animal models.

This technical guide aims to summarize the current state of knowledge regarding this compound, with a focus on the publicly accessible data pertinent to its in vivo applications. This report is intended for researchers, scientists, and drug development professionals who are exploring the therapeutic avenues of novel natural compounds.

Current Understanding of this compound

This compound has been identified as a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[1][2][3] The inhibition of calmodulin is a promising strategy in cancer therapy as it can disrupt various cancer-related processes, including cell proliferation, apoptosis, and metastasis. Several sources confirm that this compound exhibits a high affinity for CaM, with a dissociation constant (Kd) of 0.078 μM and an inhibitory constant (Ki) of 0.39 μM for Ca2+-CaM.[1][2][3]

In Vivo Efficacy Data: A Notable Absence

A thorough and systematic search of scientific databases and literature has yielded no specific studies presenting quantitative data on the in vivo antitumor efficacy of this compound. Key data points that are currently unavailable include:

-

Tumor Growth Inhibition: No published studies were found that report on the reduction of tumor volume or weight in animal models (e.g., xenograft or allograft models) following treatment with this compound.

-

Survival Analysis: Data on the impact of this compound on the survival rates of tumor-bearing animal models is not present in the available literature.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Data: While the in vitro inhibitory concentrations are known, there is no public information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for determining appropriate dosing regimens and assessing therapeutic windows.

-

Toxicity and Safety Profile: In vivo toxicology studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. This information is not currently available for this compound.

Experimental Protocols and Methodologies

The absence of in vivo efficacy studies means there are no established and published experimental protocols for evaluating this compound in animal models. This includes a lack of information on:

-

Animal Models: Specific cancer models (e.g., cell lines for xenografts, syngeneic models) that have been tested with this compound in vivo are not documented.

-

Dosing Regimen: Information on the doses, frequency, and duration of this compound administration in any preclinical in vivo study is not available.

-

Route of Administration: The optimal route of administration (e.g., intravenous, intraperitoneal, oral) for this compound in an in vivo setting has not been reported.

Signaling Pathways and Mechanism of Action In Vivo

While the primary mechanism of action for this compound is understood to be calmodulin inhibition from in vitro studies, the downstream effects of this inhibition in a complex in vivo tumor microenvironment have not been elucidated.

To illustrate the expected, yet currently unverified, mechanism of action, the following diagram outlines the central role of Calmodulin in cellular signaling and the hypothesized point of intervention by this compound.

Caption: Hypothesized signaling pathway and point of intervention for this compound.

Future Directions and Conclusion

The potent in vitro activity of this compound as a calmodulin inhibitor suggests that it may hold promise as an anticancer agent. However, the current lack of in vivo efficacy and safety data is a significant hurdle for its further development. This technical guide highlights the critical need for preclinical animal studies to be conducted and published to validate the therapeutic potential of this compound. Future research should focus on:

-

In vivo efficacy studies in relevant cancer models to determine its antitumor activity.

-